molecular formula C12H13NO2 B2923530 N-(3,5-Dimethylphenyl)succinimide CAS No. 37010-48-3

N-(3,5-Dimethylphenyl)succinimide

Cat. No. B2923530
CAS RN: 37010-48-3
M. Wt: 203.241
InChI Key: OOLSLUHREGCXLL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “N-(3,5-Dimethylphenyl)succinimide” are not detailed in the retrieved sources, succinimides are known to participate in various chemical reactions. For example, they can be involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3,5-Dimethylphenyl)succinimide” are not detailed in the retrieved sources. Succinimides, in general, are white solids .

Scientific Research Applications

Biological Activities of Succinimide Derivatives

Succinimides, including N-(3,5-Dimethylphenyl)succinimide, are recognized for their diverse therapeutic applications in pharmacology. They have been used as anticonvulsants, anti-inflammatory agents, antitumor and antimicrobial agents, 5-HT receptor ligands, and enzyme inhibitors. Research in this area also focuses on the Structure-Activity Relationship (SAR) analysis of succinimide derivatives (Zhao et al., 2020).

N-Bromo Succinimide in Synthesis

N-Bromo succinimide (NBS), closely related to N-(3,5-Dimethylphenyl)succinimide, has been used as an efficient reagent in synthesis processes. It's particularly noted for its role in the facile and rapid synthesis of xanthine derivatives, a process notable for its short reaction time, milder conditions, and non-hazardous nature (Bandyopadhyay et al., 2012).

Applications in Gene Vector Development

A poly-D, L-succinimide (PSI)-based biodegradable cationic polymer, which includes structures related to succinimide, has been developed for gene delivery. This research is significant for its exploration into low toxicity and efficient gene delivery, crucial for non-viral gene therapy (Shen et al., 2013).

Antimicrobial and Enzyme Inhibition Activities

Succinimides have been synthesized and evaluated for their antimicrobial activities and enzyme inhibition potentials. These studies are important for understanding the therapeutic potentials of succinimide derivatives in treating infections and regulating enzymatic activities (Shetgiri & Nayak, 2006).

Safety And Hazards

The safety data sheet for succinimides indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-5-9(2)7-10(6-8)13-11(14)3-4-12(13)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLSLUHREGCXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-Dimethylphenyl)succinimide

CAS RN

37010-48-3
Record name 1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
F Piscitelli, A Coluccia, A Brancale… - Journal of medicinal …, 2009 - ACS Publications
New potent indolylarylsulfone (IAS) HIV-1 NNRTIs were obtained by coupling natural and unnatural amino acids to the 2-carboxamide and introducing different electron-withdrawing …
Number of citations: 66 pubs.acs.org

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